molecular formula C26H30N4O7S2 B2433698 Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-38-8

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2433698
CAS No.: 392293-38-8
M. Wt: 574.67
InChI Key: LOUNUYNNOOEGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with a complex chemical structure. It features a benzoate ester linked to a thiadiazole ring, with multiple ethoxy groups that significantly influence its chemical properties and biological activities. This compound's elaborate molecular framework suggests its potential as a versatile agent in scientific research, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:

  • Formation of 3,4,5-triethoxybenzoic acid: : Ethylation of gallic acid under acidic conditions.

  • Amidation: : Reaction of 3,4,5-triethoxybenzoic acid with 1,3,4-thiadiazole-2-thiol in the presence of a coupling agent like EDC or DCC, leading to the formation of the amido-thiadiazole intermediate.

  • Thioester Formation: : Reaction of the intermediate with ethyl chloroacetate under basic conditions to yield the final compound.

Industrial Production Methods: For industrial-scale production, the process might involve the use of continuous flow reactors to ensure higher efficiency and yield. Solvents like DMF or DMSO can be used to enhance the solubility and reactivity of intermediates. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: : The ethoxy groups can undergo oxidation to form hydroxyl derivatives.

  • Reduction: : Reduction of the ester and amide groups to alcohols and amines, respectively.

  • Substitution: : Nucleophilic substitution reactions at the thiadiazole ring or the benzoate ester.

Common Reagents and Conditions:

  • Oxidation: : KMnO4 or CrO3 in acidic medium.

  • Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.

  • Substitution: : Nucleophiles such as halides or amines under basic conditions.

Major Products:

  • Oxidation: : Hydroxy derivatives of the ethoxy groups.

  • Reduction: : Corresponding alcohols and amines from esters and amides.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • As a precursor in synthesizing other complex organic molecules.

  • Utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology:

  • Potential as an antimicrobial or anticancer agent due to the presence of thiadiazole, a known bioactive moiety.

  • Can be used in probing biological pathways and enzyme interactions.

Medicine:

  • Investigated for its therapeutic potential in treating various diseases.

  • Possibility of serving as a lead compound for drug development.

Industry:

  • Application in the development of new materials with specific properties, such as polymers or coatings.

  • Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The compound likely exerts its effects through multiple mechanisms, depending on the context of its application:

  • Molecular Targets: : It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.

  • Pathways Involved: : The thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. The ethoxy groups may enhance lipophilicity, facilitating membrane penetration and intracellular activity.

Comparison with Similar Compounds

Ethyl 4-(2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups. Similar compounds include:

  • 3,4,5-triethoxybenzoic acid: : Lacks the thiadiazole ring and thioester linkage.

  • 1,3,4-thiadiazole-2-thiol: : A simpler thiadiazole compound without the amide and ester functionalities.

Remember, this article is a starting point. The complexity and potential of this compound are vast, and further exploration in the lab could unveil even more exciting facets of this intriguing molecule!

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4,5-triethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7S2/c1-5-34-19-13-17(14-20(35-6-2)22(19)36-7-3)23(32)28-25-29-30-26(39-25)38-15-21(31)27-18-11-9-16(10-12-18)24(33)37-8-4/h9-14H,5-8,15H2,1-4H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUNUYNNOOEGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.